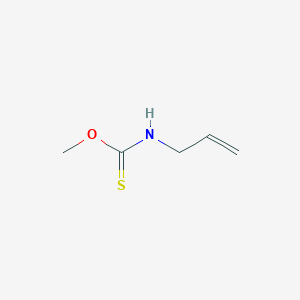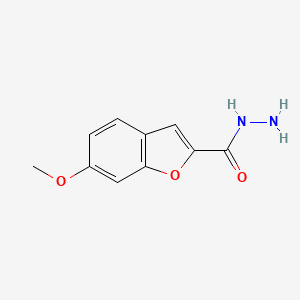![molecular formula C19H20N4O5 B14651905 N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline CAS No. 43050-36-8](/img/structure/B14651905.png)
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline is an organic compound with a complex structure that includes a methoxyphenyl group, a cyclohexylidene group, and a dinitroaniline group
Méthodes De Préparation
The synthesis of N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenylcyclohexanone with aniline in the presence of a catalyst to form the intermediate compound. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro groups, resulting in the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methoxy group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline can be compared with other similar compounds such as:
2-ethyl-2-(3-methoxyphenyl)cyclohexanone oxime: This compound has a similar methoxyphenyl group but differs in its overall structure and chemical properties.
N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide: This compound shares the cyclohexylidene group but has different substituents and functional groups.
Propriétés
Numéro CAS |
43050-36-8 |
|---|---|
Formule moléculaire |
C19H20N4O5 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
N-[[2-(3-methoxyphenyl)cyclohexylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C19H20N4O5/c1-28-15-6-4-5-13(11-15)16-7-2-3-8-17(16)20-21-18-10-9-14(22(24)25)12-19(18)23(26)27/h4-6,9-12,16,21H,2-3,7-8H2,1H3 |
Clé InChI |
KZGVLZKKMFKALR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2CCCCC2=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


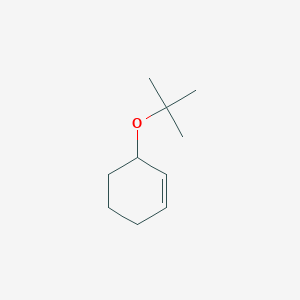
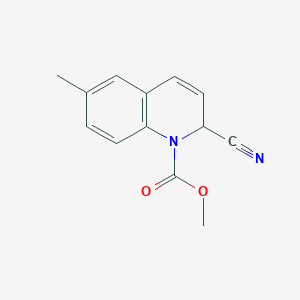


![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
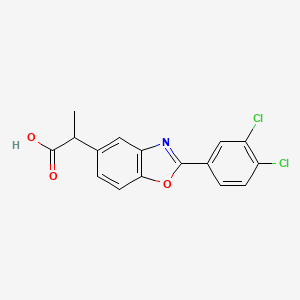


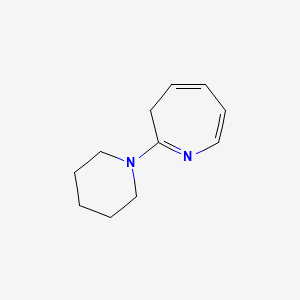
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
